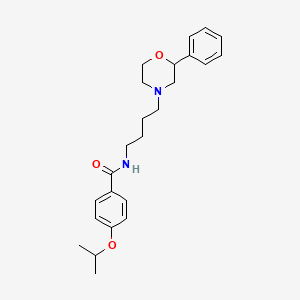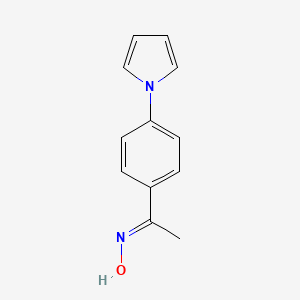
(3-((5-フルオロピリミジン-2-イル)オキシ)ピペリジン-1-イル)(3-メトキシ-1-メチル-1H-ピラゾール-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a novel compound of significant interest in scientific research, particularly in medicinal chemistry
科学的研究の応用
In Chemistry
A valuable intermediate in organic synthesis, enabling the creation of complex molecules.
In Biology
Potential use in the development of new therapeutic agents due to its unique structure.
Studied for its biological activity and interactions with biomolecules.
In Medicine
Exploration as a lead compound for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Potential application as a probe in biochemical assays.
In Industry
Utilized in the synthesis of specialty chemicals, agrochemicals, and advanced materials.
Employed in the development of new catalytic processes.
作用機序
Target of Action
The compound, also known as “[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone”, is a phenylpyrazole . Phenylpyrazoles are known to target the protein serine/threonine-protein kinase B-raf , which plays a crucial role in regulating cell growth.
Mode of Action
The compound interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity. This inhibition can lead to the suppression of the MAPK/ERK signaling pathway , which is often overactive in various types of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting the B-raf protein, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth .
Result of Action
The primary result of the compound’s action is the inhibition of the B-raf protein and the subsequent disruption of the MAPK/ERK signaling pathway. This can lead to the inhibition of cancer cell growth, making the compound a potential candidate for cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Starting with 5-fluoropyrimidine, a nucleophilic substitution reaction can introduce the piperidin-1-yl methanone group under basic conditions.
Reaction conditions typically involve a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Starting from 1-methyl-1H-pyrazole, methoxylation is achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Coupling Reaction
Finally, coupling (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone with (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone through a condensation reaction, using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) for activation.
Industrial Production Methods
Industrial production would involve optimizing reaction conditions to maximize yield and purity.
Utilization of flow chemistry techniques to scale up the reactions efficiently.
Implementation of continuous flow reactors for large-scale synthesis, ensuring consistent quality and safety.
化学反応の分析
Types of Reactions
Oxidation: : The fluoropyrimidine and pyrazole moieties could undergo selective oxidation reactions, forming valuable intermediates for further functionalization.
Reduction: : Reduction reactions can reduce specific functional groups, possibly converting the methanone to an alcohol.
Substitution: : Nucleophilic substitutions can occur, particularly at the fluoropyrimidine and piperidine rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilization of nucleophiles like amines, thiols, or halides in the presence of catalysts.
Major Products
Oxidation may yield hydroxylated derivatives.
Reduction could form alcohol analogues.
Substitution may result in a wide array of functionalized derivatives, enhancing the compound's versatility.
類似化合物との比較
Similar Compounds
(3-((4-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: : Differing only in the position of the fluorine atom.
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: : Featuring a chlorine atom instead of fluorine.
Uniqueness
The 5-fluoropyrimidine moiety provides unique electronic and steric properties, influencing reactivity and biological activity.
The combination of piperidine and pyrazole rings adds to the structural diversity and enhances the range of possible applications.
This compound represents a fascinating subject for scientific inquiry, with its complex structure offering numerous possibilities for exploration and application across various fields.
特性
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3/c1-20-9-12(13(19-20)23-2)14(22)21-5-3-4-11(8-21)24-15-17-6-10(16)7-18-15/h6-7,9,11H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLSBFLKJQFQBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)

![8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)


![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)
![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)


![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)

